N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide is a sulfonamide-containing small molecule characterized by a pyrimidine core substituted with a cyano group at position 5 and a methylsulfanyl group at position 2. The piperidine ring at position 4 of the pyrimidine is further functionalized with a cyclopropanesulfonamide moiety.
The methylsulfanyl group contributes to lipophilicity, which may influence membrane permeability. The cyclopropanesulfonamide group introduces conformational rigidity and hydrogen-bonding capacity, critical for target engagement .
Properties
IUPAC Name |
N-[1-(5-cyano-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S2/c1-22-14-16-8-10(7-15)13(17-14)19-6-2-3-11(9-19)18-23(20,21)12-4-5-12/h8,11-12,18H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHGKDNEBGBFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide is a compound of interest in medicinal chemistry, particularly in the context of its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 284.35 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4O2S |
| Molecular Weight | 284.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression, potentially impacting cell proliferation and survival.
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, studies involving analogs have reported IC50 values in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth.
Case Study: In Vitro Antitumor Efficacy
A study conducted by Gangjee et al. (2009) demonstrated that related pyrimidine derivatives showed moderate inhibitory activity against several human tumor cell lines with GI50 values ranging from to M . Such findings suggest that this compound could possess similar antitumor efficacy.
Neuropharmacological Effects
In addition to its antitumor potential, compounds with similar structures have been evaluated for neuroleptic activity. The introduction of piperidine and pyrimidine moieties has been shown to enhance binding affinity to neurotransmitter receptors, suggesting possible applications in treating neuropsychiatric disorders.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several sulfonamide- and heterocycle-containing molecules reported in crystallographic and synthetic studies. Below is a comparative analysis based on substituents, biological relevance, and physicochemical properties:
Key Observations
Core Heterocycle Variability :
- The pyrimidine core in the target compound contrasts with the pyrazolo-pyrimidine in and the imidazo-pyrrolo-pyrazine in . These variations influence electronic properties and binding specificity. For instance, the pyrazolo-pyrimidine in exhibits enhanced hydrogen-bonding capacity due to the fused pyrazole ring, which may explain its role as a C3larvin toxin inhibitor .
Substituent Effects: The 5-cyano group in the target compound distinguishes it from the 5-nitro-pyrrolopyridine in . Nitro groups, by contrast, are bulkier and may introduce steric hindrance . The methylsulfanyl group in the target compound offers moderate lipophilicity compared to the methanesulfonamide in . This difference could impact solubility and bioavailability.
Sulfonamide Positioning: Cyclopropanesulfonamide is a recurring motif in patent examples (), suggesting its utility in conferring metabolic stability and rigidity.
Research Findings and Data Gaps
While structural analogs in patents and crystallographic studies highlight the importance of sulfonamide-heterocycle hybrids, specific biological data for the target compound (e.g., IC50 values, toxicity profiles) are absent in the provided evidence. Further studies using SHELXL () for crystallographic refinement or CCP4 () for macromolecular docking could elucidate its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
